2-Amino-6-(hexadecanoylamino)hexanoic acid
Overview
Description
2-Amino-6-(hexadecanoylamino)hexanoic acid is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a long aliphatic chain attached to the lysine residue, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(hexadecanoylamino)hexanoic acid typically involves the acylation of L-lysine with a hexadecanoic acid derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include hexadecanoic acid chloride and a base such as triethylamine. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(hexadecanoylamino)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group of lysine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Scientific Research Applications
2-Amino-6-(hexadecanoylamino)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological membranes and proteins.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or therapeutic compound.
Industry: It is used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-6-(hexadecanoylamino)hexanoic acid exerts its effects is primarily through its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting cellular processes. Additionally, the lysine residue can interact with proteins, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
- N6-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
- Liraglutide
- Zinc(2+) N6-(1-oxohexadecyl)-L-lysinate
Uniqueness
2-Amino-6-(hexadecanoylamino)hexanoic acid is unique due to its specific combination of a long aliphatic chain and a lysine residue, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
Molecular Formula |
C22H44N2O3 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-amino-6-(hexadecanoylamino)hexanoic acid |
InChI |
InChI=1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27) |
InChI Key |
IWKZTTDNVPAHNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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